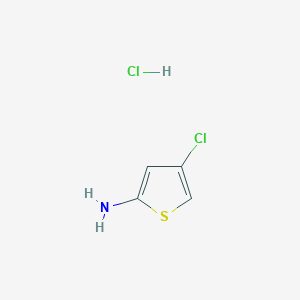

4-Chlorothiophen-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chlorothiophen-2-amine hydrochloride is a chemical compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds

Vorbereitungsmethoden

The synthesis of 4-Chlorothiophen-2-amine hydrochloride typically involves a multi-step chemical process. One common method starts with the bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one in the presence of diethyl ether at room temperature. The brominated product is then treated with thiourea to form the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

4-Chlorothiophen-2-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.

Wissenschaftliche Forschungsanwendungen

4-Chlorothiophen-2-amine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Chlorothiophen-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which play a crucial role in the inflammatory response. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

4-Chlorothiophen-2-amine hydrochloride can be compared with other similar compounds, such as:

4-Chlorothiophen-2-yl)thiazol-2-amine: This compound also exhibits anti-inflammatory and analgesic properties but may differ in its potency and selectivity.

Celecoxib: A well-known COX-2 inhibitor used as an anti-inflammatory drug.

Rofecoxib and Etoricoxib: Other COX-2 inhibitors with varying degrees of efficacy and safety profiles.

Biologische Aktivität

4-Chlorothiophen-2-amine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Target Enzymes

The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenase (5-LOX) pathways. These enzymes play crucial roles in the inflammatory response by catalyzing the formation of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Mode of Action

The compound acts as a potent inhibitor of COX-2, with IC50 values ranging from 0.76 to 9.01 μM . This inhibition leads to a significant reduction in the production of inflammatory mediators, thereby alleviating inflammation and pain .

Biochemical Pathways

The inhibition of COX-1, COX-2, and 5-LOX enzymes affects several biochemical pathways related to inflammation:

- Cyclooxygenase Pathway : Inhibiting COX enzymes reduces prostaglandin synthesis, which is critical for mediating pain and inflammation.

- Lipoxygenase Pathway : Inhibition of 5-LOX decreases leukotriene production, further contributing to anti-inflammatory effects.

Cellular Effects

This compound influences cellular functions by affecting cell signaling pathways and gene expression. Studies have shown that it can modulate cellular metabolism and impact various signaling cascades involved in inflammatory responses.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties for therapeutic use. This profile is essential for its effectiveness as a potential drug candidate in treating inflammatory conditions.

Anti-inflammatory Studies

Research has demonstrated the anti-inflammatory properties of this compound through various preclinical models. For instance:

- In Vivo Analgesic Studies : In animal models using the hot plate method, the compound exhibited significant analgesic effects comparable to established analgesics like celecoxib.

-

Carrageenan-Induced Inflammation : In studies where carrageenan was administered to induce paw edema in mice, treatment with this compound resulted in reduced edema volume over time compared to control groups. The percentage inhibition of inflammation was measured using the formula:

Percentage Inhibition=EC(EC−ET)×100where EC is the average edema of the control group and ET is the edema after treatment .

Table: Summary of Biological Activity

Eigenschaften

IUPAC Name |

4-chlorothiophen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS.ClH/c5-3-1-4(6)7-2-3;/h1-2H,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQMYSWHVHXHIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.